

Biological activity of fluoro-indazole derivatives

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Compound of Interest

Compound Name:	6-Fluoro-5-indazolecarboxylic acid methyl ester
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An In-Depth Technical Guide to the Biological Activity of Fluoro-Indazole Derivatives

Foreword

The indazole nucleus is a privileged scaffold in medicinal chemistry, a structural motif that appears in a multitude of biologically active compounds.^{[1][2]} Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a versatile template for interacting with a wide range of biological targets.^{[3][4]} When this powerful core is strategically functionalized with fluorine atoms, its therapeutic potential is significantly amplified. The incorporation of fluorine, a cornerstone of modern drug design, can profoundly alter a molecule's physicochemical properties, enhancing metabolic stability, improving binding affinity, and increasing membrane permeability.^{[5][6]} This guide offers a deep dive into the multifaceted biological activities of fluoro-indazole derivatives, synthesizing field-proven insights and experimental data for researchers, scientists, and drug development professionals. We will explore the causal relationships behind their mechanisms of action, from kinase inhibition in oncology to the modulation of inflammatory pathways, providing a comprehensive view of this exciting class of compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a primary focus for the application of fluoro-indazole derivatives. Several FDA-approved drugs and clinical candidates feature the indazole scaffold, demonstrating its clinical relevance.^{[7][8]} Fluorinated analogues have shown

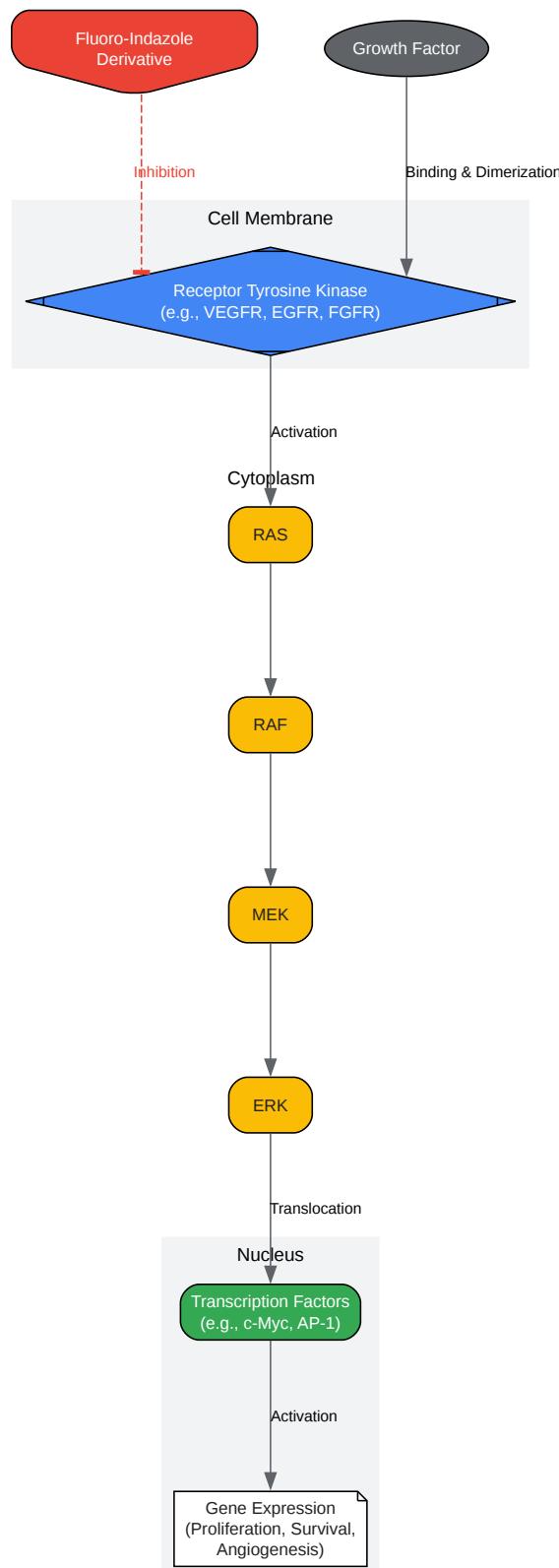
remarkable potency through various mechanisms, most notably the inhibition of protein kinases that are critical for tumor growth and survival.[9][10]

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial nodes in the signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[11] Fluoro-indazole derivatives have been expertly designed to fit into the ATP-binding pockets of various kinases, acting as competitive inhibitors.

- **VEGFR/FGFR Inhibition:** Angiogenesis, the formation of new blood vessels, is essential for tumor growth. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key drivers of this process.
 - Studies on 1H-indazol-3-amine derivatives revealed that fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency against FGFR1 and FGFR2.[9] For instance, compound 27a (structure not shown) demonstrated an IC₅₀ of less than 4.1 nM against FGFR1.[9]
 - Similarly, indazole-pyrimidine based derivatives have been developed as potent VEGFR-2 inhibitors. While simple halogen substitutions sometimes decreased potency, the strategic placement of fluorine within larger functional groups has proven effective.[9]
- **EGFR Inhibition:** The Epidermal Growth Factor Receptor (EGFR) is frequently mutated or overexpressed in non-small cell lung cancer (NSCLC). Fluorinated indazole derivatives have shown remarkable activity against both wild-type and mutant forms of EGFR.[1] A notable example, a fluorinated derivative designated 36g, exhibited sub-nanomolar activity against EGFR variants and an EC₅₀ of 22 nM in the HCC827 cancer cell line.[9]
- **Other Kinase Targets:** The versatility of the fluoro-indazole scaffold extends to other important cancer-related kinases.
 - **Spleen Tyrosine Kinase (Syk):** 7-fluoroindazole derivatives have been patented as potent inhibitors of human Syk, with IC₅₀ values ranging between 10 nM and 50 nM, targeting inflammatory disorders and certain cancers.[5]

- Polo-Like Kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its overexpression is linked to several cancers.[12] Indazole-based inhibitors, such as CFI-400945, are currently in clinical trials for breast cancer.[8]



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Fig 1: Inhibition of a generic Receptor Tyrosine Kinase (RTK) pathway by fluoro-indazole derivatives.

Mechanism of Action: Induction of Apoptosis

Beyond inhibiting proliferation signals, certain fluoro-indazole derivatives can directly induce programmed cell death, or apoptosis, in cancer cells.[\[7\]](#) Compound 2f, a synthesized indazole derivative, demonstrated potent pro-apoptotic activity in breast cancer cells.[\[8\]](#)

- **Mitochondrial Pathway:** Treatment with this compound led to an upregulation of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3, alongside a downregulation of the anti-apoptotic protein Bcl-2.[\[7\]](#)[\[8\]](#) This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent caspase activation—a hallmark of the intrinsic apoptotic pathway.[\[8\]](#)
- **Oxidative Stress:** The compound also increased levels of intracellular reactive oxygen species (ROS), which can further damage mitochondria and promote apoptosis.[\[8\]](#)

Quantitative Data Summary: Anticancer Activity

Compound Class/Example	Target Kinase	Cancer Cell Line	IC ₅₀ / EC ₅₀	Reference
7-Fluoroindazole derivatives	Syk	(Enzymatic Assay)	10 - 50 nM	[5]
Fluorinated Indazole (36g)	EGFR	HCC827	22 nM	[9]
6-Fluoro-1H-indazol-3-amine	FGFR1	(Enzymatic Assay)	< 4.1 nM	[9]
Indazole Derivative 2f	(Proliferation)	4T1 (Breast)	0.23 - 1.15 μM	[7] [8]
Indazole Derivative 6o	(Proliferation)	K562 (Leukemia)	5.15 μM	[13] [14]

Experimental Protocol: Caspase-3 Activity Assay (Fluorometric)

This protocol outlines a standard method for quantifying the activity of caspase-3, a key executioner in apoptosis, in cells treated with a test compound.

1. Principle: The assay utilizes a synthetic substrate, such as DEVD-AFC (Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin), which is specifically cleaved by active caspase-3. This cleavage releases the fluorescent AFC group, and the resulting fluorescence is directly proportional to caspase-3 activity.

2. Materials:

- Fluoro-indazole test compound
- Cancer cell line (e.g., 4T1, H1975)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA, pH 7.4)
- Caspase-3 substrate (DEVD-AFC)
- Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
- 96-well black microplate, clear bottom
- Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)

3. Step-by-Step Methodology:

- **Cell Culture and Treatment:** Seed cells in a 6-well plate at a density that will achieve ~80% confluence. Allow them to adhere overnight. Treat cells with various concentrations of the fluoro-indazole compound (and a vehicle control) for a predetermined time (e.g., 24-48 hours).

- Cell Lysis:
 - Aspirate the culture medium and wash the cells twice with ice-cold PBS.
 - Add 100 μ L of ice-cold cell lysis buffer to each well.
 - Incubate on ice for 15 minutes, scraping the cells periodically.
 - Transfer the lysate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Carefully collect the supernatant, which contains the cytosolic protein extract.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay) to ensure equal protein loading in the assay.
- Caspase Assay:
 - In a 96-well black plate, add 50 μ g of protein lysate to each well.
 - Add assay buffer to bring the total volume to 100 μ L.
 - Add 5 μ L of the DEVD-AFC substrate (final concentration ~50 μ M).
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Data Acquisition: Measure the fluorescence using a plate reader with excitation at 400 nm and emission at 505 nm.
- Analysis: Calculate the fold-increase in caspase-3 activity by normalizing the fluorescence readings of treated samples to the vehicle control.

4. Self-Validating System:

- Positive Control: Include a known apoptosis inducer (e.g., staurosporine) to confirm the assay is working.

- Negative Control: A vehicle-only (e.g., DMSO) treated sample serves as the baseline for caspase activity.
- Inhibitor Control: To confirm specificity, a parallel sample can be pre-incubated with a specific caspase-3 inhibitor (e.g., DEVD-CHO). A significant reduction in fluorescence in this sample validates that the measured activity is indeed from caspase-3.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.^[3] Fluoro-indazole derivatives have emerged as potent anti-inflammatory agents by targeting key components of the inflammatory cascade.^{[5][15]}

Mechanisms of Action

- TRPA1 Channel Antagonism: The Transient Receptor Potential A1 (TRPA1) is an ion channel that acts as a sensor for irritants and inflammatory agents. A 6-fluoroindazole scaffold was developed as a selective and potent antagonist of the human TRPA1 channel, with an IC_{50} of 0.043 μ M. This compound demonstrated effective in vivo anti-inflammatory activity in rodent models.^[5]
- Inhibition of Pro-inflammatory Mediators: In cellular models of inflammation, such as macrophages stimulated with lipopolysaccharide (LPS), fluorinated indazole derivatives have been shown to suppress the inflammatory response.^[5] They achieve this by inhibiting the expression of key enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and by reducing the secretion of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6) and Chemokine Ligand 2 (CCL2).^{[5][15]}
- Kinase Inhibition (Syk & p38): As mentioned previously, the inhibition of kinases like Syk and p38 is a dual-action mechanism. These kinases are pivotal in immune cell signaling, and their inhibition by fluoro-indazole derivatives effectively dampens the production of inflammatory mediators like TNF α .^[5]

Quantitative Data Summary: Anti-inflammatory Activity

Compound Class	Target / Mediator	Assay Type	IC ₅₀	Reference
6-Fluoroindazole (Comp. 40)	TRPA1 Cation Channel	FLIPR Calcium Assay	0.043 μM	[5]
7-Fluoroindazole derivatives	TNF α Production	(Cell-based Assay)	~65 nM	[5]
5-Indazole derivatives	p38 Kinase	(Binding Assay)	< 10 μM	[5]
Fluorinated Benzofuran	Interleukin-6 (IL-6)	(Macrophage Assay)	1.2 - 9.04 μM	[5]
Fluorinated Benzofuran	Chemokine (C-C) Ligand 2	(Macrophage Assay)	1.5 - 19.3 μM	[5]

*Note: While not indazoles, these related fluorinated heterocycles demonstrate a similar mechanism of suppressing inflammatory mediators.

Antimicrobial Activity: A New Frontier Against Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel therapeutic agents with new mechanisms of action.[16] Fluoro-indazole derivatives have shown significant promise as both antibacterial and antifungal agents.[17][18]

Mechanism of Action: DNA Gyrase Inhibition

Bacterial DNA gyrase (GyrB) is a type II topoisomerase essential for bacterial DNA replication and a clinically validated antibiotic target.[\[16\]](#) Through structure-based drug design, a novel class of indazole derivatives was discovered to be excellent inhibitors of GyrB.[\[19\]](#) These compounds exhibit potent activity against clinically important Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant *Staphylococcus aureus* (MRSA).[\[16\]](#) The inclusion of a fluorobenzoic acid moiety was particularly noted for improving aqueous solubility and the overall Minimum Inhibitory Concentration (MIC) profile.[\[16\]](#)

Broad-Spectrum Activity

Beyond specific enzyme targets, various studies have confirmed the broad-spectrum antimicrobial potential of fluoro-indazoles. Hybrid molecules combining indazole and benzimidazole scaffolds have demonstrated remarkable potency. One such compound, M6, showed MIC values of 3.90 μ g/mL against *S. aureus* and 1.95 μ g/mL against the fungal pathogen *C. tropicalis*, outperforming standard antibiotics like ampicillin and tetracycline in these assays.[\[20\]](#) Structure-activity relationship (SAR) studies consistently suggest that the presence of a fluorine atom on a phenyl ring attached to the core heterocycle enhances antimicrobial activity compared to non-fluorinated parent compounds.[\[21\]](#)

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method, a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.

2. Materials:

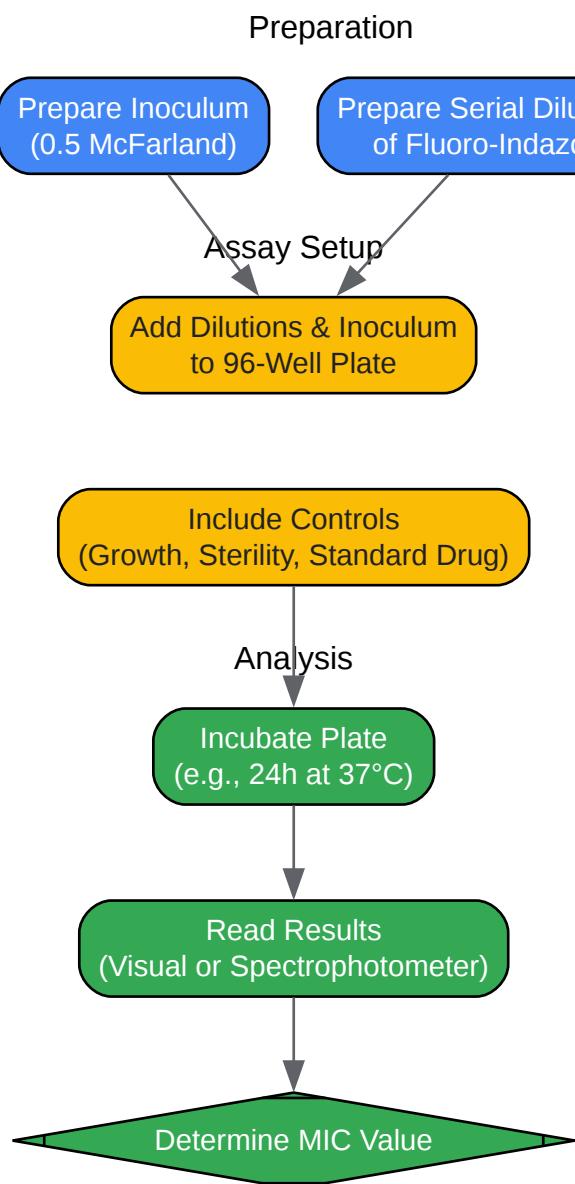
- Fluoro-indazole test compound, dissolved in a suitable solvent (e.g., DMSO).
- Bacterial (e.g., *S. aureus*) or fungal (e.g., *C. albicans*) strains.

- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Sterile 96-well microtiter plates.
- Spectrophotometer.
- Standard antibiotics for positive control (e.g., Ciprofloxacin, Fluconazole).

3. Step-by-Step Methodology:

- Inoculum Preparation:
 - Culture the microorganism on an agar plate overnight.
 - Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5×10^8 CFU/mL for bacteria).
 - Dilute this suspension in the appropriate growth medium to achieve a final concentration of $\sim 5 \times 10^5$ CFU/mL in the assay wells.
- Compound Dilution:
 - In a 96-well plate, add 100 μ L of broth to all wells.
 - Add 100 μ L of the stock test compound to the first well, creating a 1:2 dilution.
 - Perform a 2-fold serial dilution by transferring 100 μ L from the first well to the second, mixing, and continuing this process across the plate. Discard 100 μ L from the last well. This creates a range of concentrations.
- Inoculation: Add 100 μ L of the prepared inoculum to each well (except the sterility control). The final volume in each well will be 200 μ L.
- Controls:
 - Growth Control: Well with medium and inoculum only (no compound).

- Sterility Control: Well with medium only (no inoculum).
- Positive Control: A separate row with a standard antibiotic undergoing serial dilution.
- Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
- Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be confirmed by reading the optical density (OD) at 600 nm.



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Fig 2: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Neuroprotective and CNS Applications

The treatment of neurodegenerative diseases like Parkinson's and Alzheimer's is hampered by the challenge of getting drugs across the blood-brain barrier (BBB).^[6] The incorporation of fluorine can enhance the lipophilicity and metabolic stability of indazole derivatives, thereby improving their ability to penetrate the BBB.^[6]

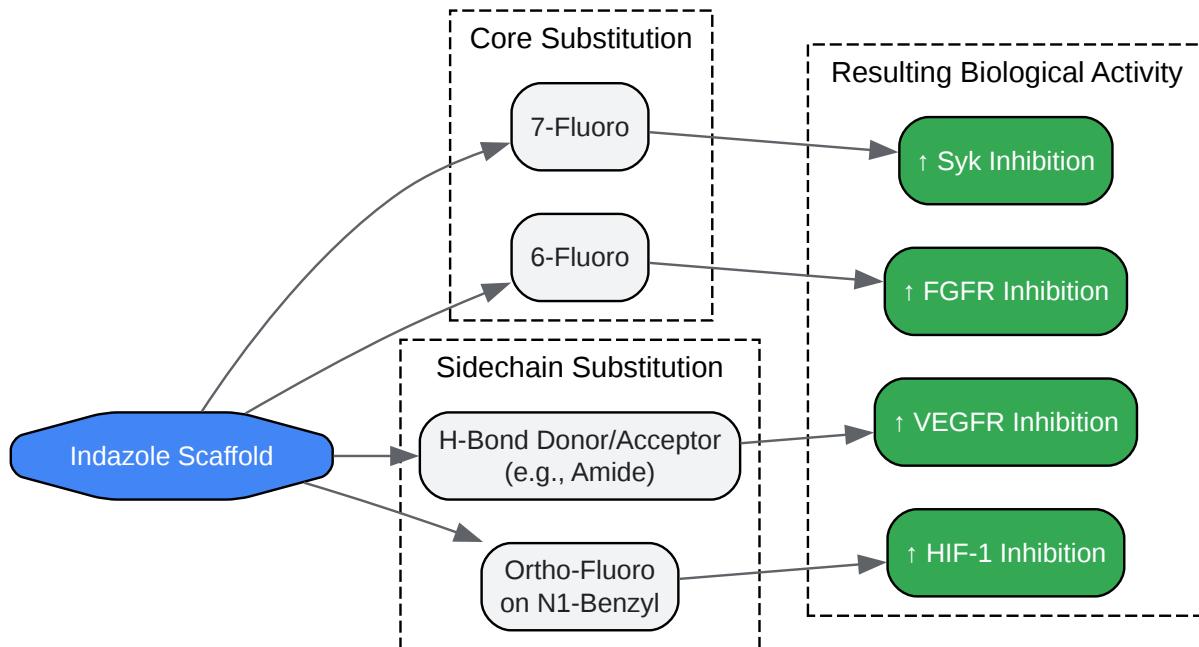
- Enzyme Inhibition: Indazole derivatives show potential for treating neurological disorders by inhibiting key enzymes.^{[22][23]} Targets include Monoamine Oxidase (MAO), which is involved in neurotransmitter metabolism, and kinases like Glycogen Synthase Kinase 3 (GSK3), which are implicated in the pathology of Alzheimer's disease.^[24]
- PET Imaging: Beyond therapeutics, the fluorine-18 (¹⁸F) radioisotope is widely used in Positron Emission Tomography (PET) imaging.^[6] Attaching ¹⁸F to indazole-based molecules allows for the non-invasive visualization and diagnosis of neurodegenerative diseases by tracking receptors and transporters in the brain.^[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of fluoro-indazole derivatives is highly dependent on the precise placement of the fluorine atom and the nature of other substituents. Synthesizing the available data reveals several key trends:

- Position of Fluorine on the Indazole Core: The location of the fluorine atom on the bicyclic indazole ring is critical for target specificity. For example, 6-fluoro substitution favors FGFR inhibition, while 7-fluoro substitution is optimal for Syk inhibition.^{[5][9]}
- Fluorination of Substituents: Fluorinating a substituent attached to the indazole core is also a powerful strategy. For HIF-1 inhibitors based on the YC-1 scaffold, ortho-fluoro substitution on the N1-benzyl ring is crucial for activity, whereas meta or para substitution is detrimental.^[25]
- Synergistic Effects: The presence of fluorine often enhances the potency achieved by other functional groups. In VEGFR-2 inhibitors, combining a fluorinated moiety with hydrogen

bond-forming groups like amides or sulfonamides can lead to a significant enhancement in activity.[9]



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Fig 3: Key structure-activity relationships (SAR) for fluoro-indazole derivatives.

Conclusion and Future Perspectives

Fluoro-indazole derivatives represent a remarkably versatile and potent class of molecules with a broad spectrum of therapeutic applications. Their success stems from the synergistic combination of the privileged indazole scaffold and the unique properties of the fluorine atom. By strategically manipulating fluorination patterns and other substituents, medicinal chemists can fine-tune the activity, selectivity, and pharmacokinetic profiles of these compounds to address diverse medical needs, from oncology and inflammation to infectious and neurodegenerative diseases.

The future of this field is bright. The continued application of structure-based drug design, computational modeling, and high-throughput screening will undoubtedly lead to the discovery of new derivatives with even greater potency and selectivity.[26] As our understanding of complex disease pathways deepens, fluoro-indazoles will remain a critical tool in the arsenal of

drug development professionals, promising new and effective treatments for some of the most challenging human diseases.

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